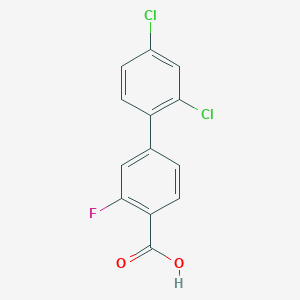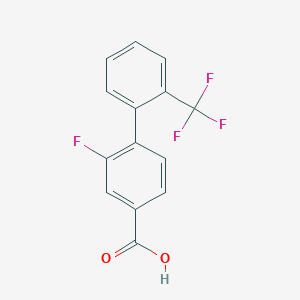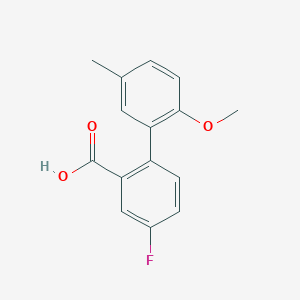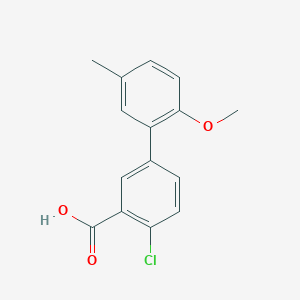
3-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid; 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid is a chemical compound with the molecular formula C12H21BO3Si . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 3-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid involves silylation of alcohols with silyl chlorides in the presence of N-methylimidazole . The reaction is significantly accelerated by the addition of iodine .Molecular Structure Analysis
The molecular structure of this compound includes a phenylboronic acid group attached to a tert-butyldimethylsilyloxy group . The molecular weight of the compound is 252.19 g/mol .Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group in the compound is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers, making it suitable for use as a protecting group . The silyl ethers can be rapidly cleaved to alcohols by treatment with 2-3 equivalents of tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .Physical And Chemical Properties Analysis
This compound is an off-white powder . It has a melting point of 86-91 °C and a predicted boiling point of 330.3±44.0 °C . The compound is soluble in methanol .Scientific Research Applications
Synthesis and Protective Groups in Organic Synthesis
3-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid plays a critical role in the synthesis of complex molecules due to its utility as a protective group and a building block in organic synthesis. Its application extends to the synthesis of biphenyl compounds, which are key intermediates in producing non-steroidal anti-inflammatory drugs and other biologically active compounds. For example, a practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for flurbiprofen, highlights the importance of boronic acids in facilitating cross-coupling reactions, albeit without directly mentioning 3-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid, the mechanism and the role of similar compounds underscore its potential utility in such syntheses (Qiu, Gu, Zhang, & Xu, 2009).
Development of Benzoxaboroles
Benzoxaboroles, derivatives of phenylboronic acids, have seen a resurgence in research due to their exceptional properties and wide applications. While the focus is on benzoxaboroles rather than 3-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid specifically, the review on benzoxaboroles underscores the importance of boronic acids in developing biologically active compounds and their applications as molecular receptors for sugars and glycoconjugates, pointing towards potential research applications for structurally related compounds (Adamczyk-Woźniak, Cyrański, Żubrowska, & Sporzyński, 2009).
Electrochemical Biosensors
The development of electrochemical biosensors based on phenylboronic acid and its derivatives, including potentially 3-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid, demonstrates the application of boronic acids in biosensor technology. These compounds' ability to selectively bind to diols forms the basis for glucose sensors and potentially for the detection of other biologically relevant molecules, suggesting a broad area of application in medical diagnostics and research (Anzai, 2016).
Fluorinated Chemicals and Environmental Impact
Research on the microbial degradation of polyfluoroalkyl chemicals highlights the environmental persistence and impact of fluorinated compounds. While not directly referencing 3-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid, studies in this area underscore the significance of understanding the environmental fate and degradation pathways of fluorinated boronic acids, potentially influencing research on their applications and environmental safety protocols (Liu & Avendaño, 2013).
Mechanism of Action
Safety and Hazards
The compound is classified as an irritant . It has hazard statements H335, H315, and H319, indicating that it may cause respiratory irritation, skin irritation, and serious eye irritation, respectively . Safety measures include avoiding breathing dust or fumes, wearing protective gloves and eye protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxy-2-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BFO3Si/c1-12(2,3)18(4,5)17-10-8-6-7-9(11(10)14)13(15)16/h6-8,15-16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARMLYKSRWOEDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)O[Si](C)(C)C(C)(C)C)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BFO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6365607.png)



